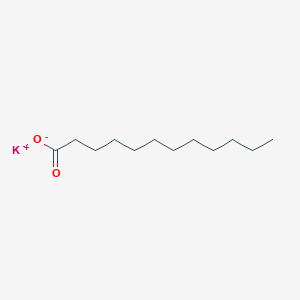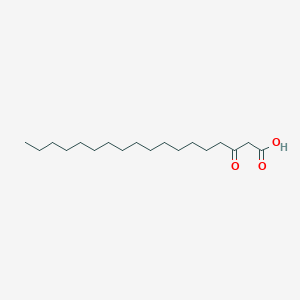
4-クロロ-3-(トリフルオロメチル)安息香酸
概要
説明
4-Chloro-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4ClF3O2 and a molecular weight of 224.56 g/mol . It is a white to almost white powder or crystalline solid with a melting point of 160-165°C . This compound is slightly soluble in water but more soluble in organic solvents like methanol . It is commonly used in the synthesis of various chemical derivatives, particularly in the pharmaceutical and agrochemical industries .
科学的研究の応用
4-Chloro-3-(trifluoromethyl)benzoic acid has several scientific research applications:
作用機序
Target of Action
It is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have shown antiproliferative activity against melanoma cell lines . This suggests that it may interact with targets involved in cell proliferation and growth.
Mode of Action
Its use in the synthesis of antiproliferative compounds suggests it may interact with its targets to inhibit cell growth and proliferation
Biochemical Pathways
Given its use in the synthesis of antiproliferative compounds, it may be involved in pathways related to cell growth and proliferation .
Pharmacokinetics
It is slightly soluble in water at 25°C (0.039 g/L) , which may affect its bioavailability and distribution.
Result of Action
Compounds synthesized using it have shown antiproliferative activity against melanoma cell lines , suggesting it may contribute to the inhibition of cell growth and proliferation.
Action Environment
Its solubility in water may be influenced by temperature , which could impact its bioavailability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
4-Chloro-3-(trifluoromethyl)benzoic acid can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzotrifluoride with carbon dioxide in the presence of a base, followed by hydrolysis . Another method involves the use of 3,4-dichlorobenzotrifluoride as a starting material, which undergoes etherification and subsequent acidification to yield the desired product .
Industrial Production Methods
Industrial production of 4-Chloro-3-(trifluoromethyl)benzoic acid typically involves large-scale reactions using optimized conditions to maximize yield and purity. The process often includes the use of catalysts and controlled reaction environments to ensure consistent product quality .
化学反応の分析
Types of Reactions
4-Chloro-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are employed under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution: Products include various substituted benzoic acids.
Coupling: Products are typically biaryl compounds.
Reduction: Products include alcohols and other reduced derivatives.
類似化合物との比較
Similar Compounds
4-Chlorobenzotrifluoride: Similar in structure but lacks the carboxylic acid group.
3-Chloro-4-(trifluoromethyl)benzoic acid: Similar structure with different substitution pattern.
4-(Trifluoromethyl)benzoic acid: Lacks the chlorine atom.
Uniqueness
4-Chloro-3-(trifluoromethyl)benzoic acid is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical properties such as increased reactivity and stability. These functional groups also enhance its utility in various chemical reactions and applications .
特性
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHHAZOVVZBSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378756 | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1737-36-6 | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















